molecular formula C9H7ClN4O B2965106 N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1489599-29-2

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2965106
CAS No.: 1489599-29-2
M. Wt: 222.63
InChI Key: VDGWRRIVXRBGSV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-chlorobenzyl chloride reacts with the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is explored for its potential as a drug candidate. Its triazole ring is known to interact with various biological targets, making it a promising scaffold for drug design.

Industry: The compound is used in the development of agrochemicals and other industrial applications where triazole derivatives are required.

Comparison with Similar Compounds

Uniqueness: N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts specific chemical and biological properties not found in other similar compounds. The presence of the carboxamide group further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(4-chlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWRRIVXRBGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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